3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Indolinone Moiety: The indolinone group is typically attached via an amide bond formation, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the carbonyl groups, potentially yielding reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for drug development in areas such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide: Lacks the indolinone moiety, which may reduce its biological activity.
3-(2-chlorophenyl)-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide: Similar but without the methyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of both the indolinone and isoxazole rings, along with the chlorophenyl group, gives 3-(2-chlorophenyl)-5-methyl-N-(2-oxoindolin-5-yl)isoxazole-4-carboxamide unique properties. These structural features contribute to its versatility in chemical reactions and its potential in various scientific applications.
This compound’s unique combination of functional groups and structural complexity makes it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-10-17(18(23-26-10)13-4-2-3-5-14(13)20)19(25)21-12-6-7-15-11(8-12)9-16(24)22-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBFQIZMGOSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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